Ceanothic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide emmolique peut être synthétisé par diverses réactions chimiques impliquant ses composés précurseurs. Une méthode courante implique l'extraction du composé de l'écorce de racine séchée de plantes telles que Ziziphus cambodiana. Le processus d'extraction implique généralement le dégraissage du matériel végétal avec de l'hexane, suivi d'une extraction avec de l'acétate d'éthyle et du méthanol à 50 °C pendant 50 heures. Les fractions actives sont ensuite séparées par chromatographie et différents solvants .

Méthodes de Production Industrielle : La production industrielle d'acide emmolique implique souvent l'extraction à grande échelle de sources végétales. Le processus comprend l'extraction par solvant, la chromatographie et des étapes de purification pour isoler le composé sous sa forme pure. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide emmolique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acide emmolique peut être oxydé pour former divers dérivés.

Réduction : La double liaison dans l'acide emmolique peut être réduite pour former des composés saturés.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Des réactifs comme les chlorures d'acyle et les anhydrides sont utilisés pour les réactions d'estérification.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide emmolique, qui ont des propriétés chimiques et biologiques distinctes .

4. Applications de la Recherche Scientifique

L'acide emmolique a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés triterpéniques.

Biologie : Étudié pour ses effets cytotoxiques sur les lignées cellulaires cancéreuses telles que OVCAR-3, HeLa et FS-5.

Médecine : Enquêté pour ses activités anti-inflammatoires, antioxydantes et hépatoprotectrices.

Industrie : Utilisé dans le développement de produits pharmaceutiques et cosmétiques à base de produits naturels.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide emmolique implique son interaction avec diverses cibles moléculaires et voies. Il exerce ses effets en :

Inhibant la Croissance des Cellules Cancéreuses : L'acide emmolique inhibe la prolifération des cellules cancéreuses en induisant l'apoptose et l'arrêt du cycle cellulaire.

Activité Anti-inflammatoire : Il réduit l'inflammation en régulant à la baisse la production de cytokines pro-inflammatoires comme le TNF-α et l'oxyde nitrique.

Activité Antioxydante : L'acide emmolique piège les radicaux libres et réduit le stress oxydatif, protégeant les cellules des dommages.

Applications De Recherche Scientifique

Neuroprotective Effects

Acetylcholinesterase Inhibition

Recent studies have highlighted the role of ceanothic acid as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research indicates that this compound derivatives demonstrate significant inhibitory activity against AChE by interacting with the peripheral anionic site (PAS) of the enzyme. This interaction not only inhibits AChE activity but may also prevent the aggregation of beta-amyloid plaques, which are characteristic of Alzheimer's pathology. Kinetic studies reveal that the inhibition is competitive and reversible, making these derivatives promising candidates for further development in Alzheimer's therapeutics .

Anticancer Properties

Inhibition of Cancer Cell Proliferation

this compound has been studied for its potential anticancer effects. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including those associated with breast and liver cancers. The mechanisms underlying these effects include inducing apoptosis and modulating signaling pathways involved in cell survival and proliferation .

Case Study: Histological Effects

A study examining the histological effects of this compound on liver tissues demonstrated significant protective effects against chemically induced liver damage. This suggests that this compound may have hepatoprotective properties alongside its anticancer potential .

Antidiabetic Effects

Regulation of Blood Glucose Levels

this compound has also been investigated for its antidiabetic properties. Research indicates that it can enhance insulin sensitivity and improve glucose uptake in cells, which is crucial for managing diabetes mellitus. The compound's ability to modulate metabolic pathways makes it a candidate for further exploration in diabetes treatment .

Antioxidant Activity

Free Radical Scavenging

The antioxidant properties of this compound have been documented in several studies. It exhibits significant free radical scavenging activity, which is beneficial for mitigating oxidative stress-related diseases. This property is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders, where oxidative damage plays a critical role .

Summary Table of Applications

Mécanisme D'action

Emmolic acid is structurally similar to other triterpene acids such as betulinic acid and alphitolic acid. it is unique in its specific arrangement of functional groups and its distinct biological activities .

Comparaison Avec Des Composés Similaires

L'acide emmolique est structurellement similaire à d'autres acides triterpéniques tels que l'acide bétulique et l'acide alphitolique. il est unique dans son arrangement spécifique de groupes fonctionnels et ses activités biologiques distinctes .

Composés Similaires :

Acide Bétulique : Connu pour ses propriétés anticancéreuses et anti-VIH.

Acide Alphitolique : Exhibe des activités anti-inflammatoires et antioxydantes.

L'acide emmolique se démarque par ses puissants effets cytotoxiques sur les cellules cancéreuses et ses applications thérapeutiques potentielles dans diverses maladies .

Propriétés

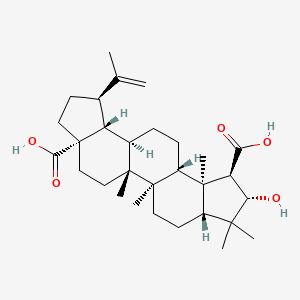

IUPAC Name |

16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHQSHZHFLMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21302-79-4 | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 - 357 °C | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.